molecular formula C20H24N4O6S B2760150 4-(dimethylsulfamoyl)-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide CAS No. 1207037-65-7

4-(dimethylsulfamoyl)-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide

Cat. No.: B2760150
CAS No.: 1207037-65-7
M. Wt: 448.49
InChI Key: QIUNLKRBIPIYKO-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide is a synthetic organic compound It is characterized by its complex structure, which includes a benzamide core, a pyridine ring, and various functional groups such as a morpholine ring and a dimethylsulfamoyl group

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the pyridine ring and the morpholine ring. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations would include the availability of starting materials, the efficiency of each reaction step, and the purification methods used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a secondary amine.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays and cellular assays.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzamide derivatives or pyridine-containing molecules. Examples could be:

  • 4-(N,N-dimethylsulfamoyl)-N-(2-oxo-1,2-dihydropyridin-3-yl)benzamide
  • N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide

Uniqueness

The uniqueness of 4-(dimethylsulfamoyl)-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxopyridin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O6S/c1-22(2)31(28,29)16-6-4-14(5-7-16)18(25)21-17-12-15(13-23(3)20(17)27)19(26)24-8-10-30-11-9-24/h4-7,12-13H,8-11H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUNLKRBIPIYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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